molecular formula C12H17ClN2O2 B14142425 5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 331665-84-0

5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14142425
CAS No.: 331665-84-0
M. Wt: 256.73 g/mol
InChI Key: ZDJWLMQGBPGACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro group, a dimethylaminoethyl side chain, and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(dimethylamino)ethylamine under specific conditions to form the intermediate, which is then cyclized to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique tetrahydroisoindole core, which imparts distinct chemical and biological properties. This structural feature may contribute to its specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

331665-84-0

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C12H17ClN2O2/c1-14(2)5-6-15-11(16)9-4-3-8(13)7-10(9)12(15)17/h3,9-10H,4-7H2,1-2H3

InChI Key

ZDJWLMQGBPGACF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2CC=C(CC2C1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.